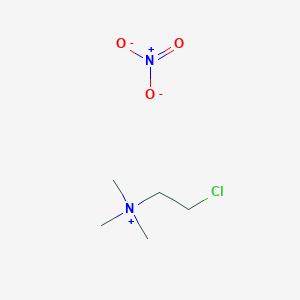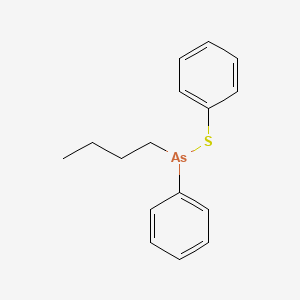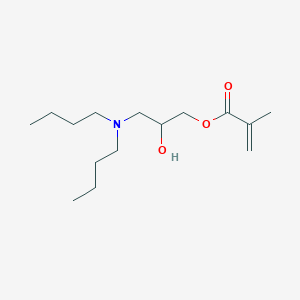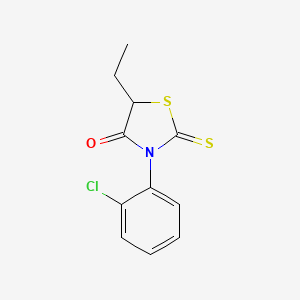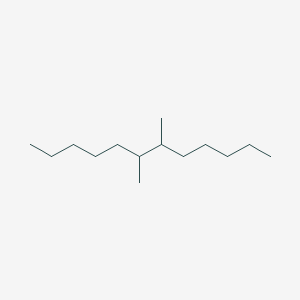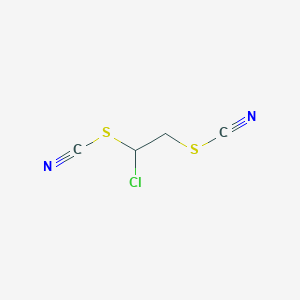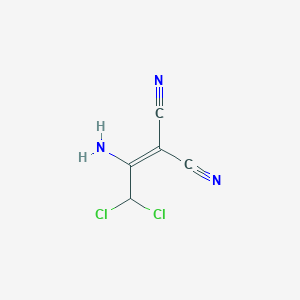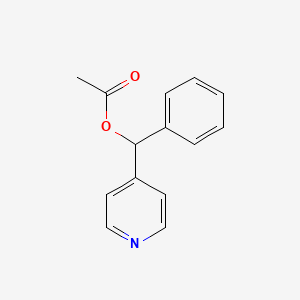![molecular formula C36H28CrN8O10S2.Na<br>C36H28CrN8NaO10S2 B14699022 sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+) CAS No. 24305-97-3](/img/structure/B14699022.png)
sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+) is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly referred to as C.I. Acid Red 112 and is used extensively in the dyeing industry due to its stability and intense coloration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+) involves a multi-step process. The initial step typically includes the diazotization of 2-aminobenzenesulfonamide, followed by coupling with 8-acetamido-1-naphthol. The resulting azo compound is then complexed with chromium(3+) ions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can alter the azo linkage, potentially breaking it down into simpler aromatic compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield chromium(VI) compounds, while reduction could produce simpler aromatic amines .
Scientific Research Applications
Sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+) has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining procedures to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, providing vibrant and long-lasting colors.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions, particularly chromium(3+). This complexation alters the electronic structure of the compound, enhancing its color properties and stability. The azo linkage also plays a crucial role in its reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
C.I. Acid Red 87: Another azo dye with similar applications but different structural features.
C.I. Acid Red 114: Known for its use in textile dyeing, with distinct chemical properties compared to C.I.
Uniqueness
Sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+) stands out due to its unique combination of stability, intense coloration, and versatility in various applications. Its ability to form stable chromium complexes differentiates it from other azo dyes, making it particularly valuable in industrial and research settings .
Properties
CAS No. |
24305-97-3 |
|---|---|
Molecular Formula |
C36H28CrN8O10S2.Na C36H28CrN8NaO10S2 |
Molecular Weight |
871.8 g/mol |
IUPAC Name |
sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+) |
InChI |
InChI=1S/2C18H16N4O5S.Cr.Na/c2*1-10(23)20-13-4-2-3-11-5-7-16(25)18(17(11)13)22-21-14-9-12(28(19,26)27)6-8-15(14)24;;/h2*2-9,24-25H,1H3,(H,20,23)(H2,19,26,27);;/q;;+3;+1/p-4 |
InChI Key |
ZGWUGEDQBYJVNR-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
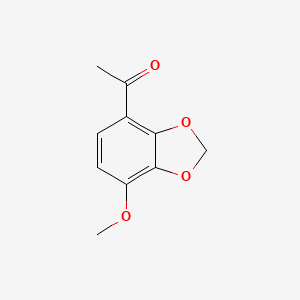
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
